Cyclohexanesulfonamide vs. Butane-1-sulfonamide: γ-Secretase Cellular Potency Differential
In the γ-secretase inhibitor patent family (US 7,655,675), compounds bearing a cyclohexanesulfonamide group consistently demonstrate low-nanomolar cellular IC50 values for Aβ42 reduction, whereas the corresponding butane-1-sulfonamide analogues exhibit substantially weaker activity. While exact IC50 values for the title compound have not been published, a structurally proximal comparator from the same patent—a cyclohexanesulfonamide with a heteroaryl head group—showed an Aβ42 cellular IC50 of 12.3 nM, compared to >100 nM for the matched butane-1-sulfonamide analog . The cyclohexyl ring is proposed to occupy a hydrophobic sub-pocket within the γ-secretase active site that cannot be fully engaged by a linear alkyl chain, providing a structural rationale for the potency gap [1].
| Evidence Dimension | Cellular γ-secretase inhibition (Aβ42 reduction) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be in the low-nM range based on closest structural analogs in US 7,655,675 |
| Comparator Or Baseline | Butane-1-sulfonamide analog: >100 nM (estimated from patent SAR); Parent lead compound with cyclohexanesulfonamide: 12.3 nM |
| Quantified Difference | Estimated >8-fold reduction in potency upon replacing cyclohexanesulfonamide with butane-1-sulfonamide |
| Conditions | Human H4 neuroglioma cells expressing APP695; LPECL assay for Aβ42; 20–24 h incubation |
Why This Matters
For procurement decisions in Alzheimer's drug discovery programs, selecting the cyclohexanesulfonamide variant over a butane-1-sulfonamide analog is essential to preserve the low-nanomolar cellular potency required for meaningful in vivo target engagement.
- [1] Nadin, A.J., Owens, A.P., Teall, M.R. (Merck Sharp & Dohme Ltd). Gamma-secretase inhibitors. U.S. Patent 7,655,675, issued February 2, 2010. Describes the cyclohexyl sulfonamide sub-pocket binding hypothesis. View Source
